3-Dimethylphosphorylpropanoic acid

Description

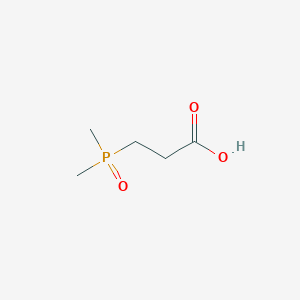

3-Dimethylphosphorylpropanoic acid (CAS 72563-46-3), also known as dimethyl(2-carboxyethyl)phosphonate, is a phosphorylated propanoic acid derivative. Its structure features a carboxylic acid group at the terminal carbon and a dimethylphosphoryl group (-PO(OCH₃)₂) at the β-position.

Properties

IUPAC Name |

3-dimethylphosphorylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O3P/c1-9(2,8)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTRSSULJNSBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpropanoic acid typically involves the reaction of acrylamide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Chemical Properties and Structure

3-Dimethylphosphorylpropanoic acid has the chemical formula and is structurally related to phosphonic acids. Its unique properties allow it to interact with various biological systems, making it a valuable compound in research.

Metabolic Studies

Research indicates that this compound acts as a significant metabolite of the herbicide glufosinate-ammonium. Understanding its metabolic pathway is crucial for assessing the environmental impact of glufosinate. Studies have shown that different plant species metabolize glufosinate into this compound at varying rates, which can influence their sensitivity and tolerance to the herbicide .

Table 1: Metabolism of Glufosinate in Different Plant Species

| Plant Species | Metabolism Rate | Primary Metabolite |

|---|---|---|

| Galium verum | Rapid | This compound |

| Lythrum hyssopifolia | Moderate | This compound |

| Other species | Slow | Various metabolites |

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those associated with energy metabolism and biosynthesis. Its interaction with enzymes can influence metabolic processes, including the synthesis and degradation of key biomolecules. For instance, related compounds have been shown to affect cellular respiration and endocytosis in yeast models .

Case Study: Impact on Cellular Processes

- Objective: To study the effects of this compound on yeast cell metabolism.

- Methodology: Yeast cells were treated with varying concentrations of the compound.

- Findings: Higher concentrations disrupted normal cellular respiration and altered metabolic pathways, indicating potential applications in metabolic engineering.

Environmental Impact Studies

Given its role as a degradation product of glufosinate, this compound is essential for understanding the environmental fate of herbicides. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound in soil and plant tissues, providing insights into its persistence and ecological impact .

Table 2: Analytical Techniques for Detection

| Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification in soil samples |

| High-Performance Liquid Chromatography (HPLC) | Tracing metabolic pathways in plant tissues |

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylphosphoryl group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Phosphorylated Propanoic Acid Derivatives

Key Differences :

Aromatic Substituted Propanoic Acids

Key Differences :

- The phosphoryl group in this compound is more electron-withdrawing than the hydroxyphenyl or iodophenyl groups, altering acidity (pKa ~1–2 for phosphoryl vs. ~10 for phenolic -OH) .

- Aromatic substituents enable π-π interactions critical for biological target binding (e.g., amyloid inhibition), whereas phosphoryl groups may interact with metal ions or kinases .

Heterocyclic and Ureido Derivatives

Key Differences :

Physicochemical and Functional Group Analysis

Acidity and Reactivity :

- This compound: Strong acidity (carboxylic acid: pKa ~2.5; phosphoryl: pKa ~1–2) enables dual deprotonation, useful in buffer systems or catalysis.

- 3-(3-Hydroxyphenyl)propanoic acid: Phenolic -OH (pKa ~10) provides pH-dependent solubility and antioxidant activity .

Solubility Trends :

- Phosphorylated derivatives exhibit higher polarity, favoring aqueous or polar solvents.

- Methyl esters (e.g., ) and aromatic analogs partition into organic phases, influencing drug delivery or extraction methods .

Biological Activity

3-Dimethylphosphorylpropanoic acid (DMPA) is a compound of interest due to its potential biological activities and implications in various biochemical pathways. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

DMPA and similar compounds are believed to interact with various enzymes and proteins within cells, influencing metabolic processes. The exact biochemical pathways involving DMPA are not fully elucidated, but it is hypothesized that it may affect the activity or function of specific cellular targets, leading to alterations in metabolic functions.

Biochemical Pathways

DMPA is structurally related to carboxylic acids and phosphonic acids, which are known to participate in key metabolic pathways. For instance, related compounds like 3-hydroxypropionic acid have been shown to disrupt cellular processes such as endocytosis and cellular respiration.

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds suggest that DMPA may undergo rapid metabolism and exhibit wide tissue distribution. For example, a related compound demonstrated an absorption ratio of ≥12%, indicating potential for significant bioavailability.

Propionic Acidemia Case Report

One relevant case study involves a patient with propionic acidemia, a metabolic disorder characterized by the accumulation of propionic acid and its metabolites. This condition can lead to severe neurological symptoms and metabolic disturbances. The study highlighted elevated levels of 3-hydroxypropionic acid in urine, which is a metabolite related to DMPA .

Fatty Acid Oxidation Inhibition

Another study explored the effects of propionic acid on fatty acid oxidation and ureagenesis. It was found that elevated concentrations of propionic acid inhibited fatty acid oxidation in fibroblasts, which could be extrapolated to understand potential inhibitory effects of DMPA on similar metabolic pathways .

Comparative Analysis of Related Compounds

The following table summarizes key findings from studies on compounds related to DMPA:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.